molecular formula C9H20ClN B15319370 1-(1-Ethyl-3,3-dimethylcyclobutyl)methanaminehydrochloride

1-(1-Ethyl-3,3-dimethylcyclobutyl)methanaminehydrochloride

Cat. No.: B15319370
M. Wt: 177.71 g/mol
InChI Key: MWCBUKUJYXLGDB-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is a cycloalkyl-substituted primary amine hydrochloride salt. Its structure features a cyclobutane ring substituted with an ethyl group at position 1 and two methyl groups at position 3,3, with a methanamine group attached to the ethyl-substituted carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. This compound is cataloged by Enamine Ltd.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

(1-ethyl-3,3-dimethylcyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-4-9(7-10)5-8(2,3)6-9;/h4-7,10H2,1-3H3;1H

InChI Key

MWCBUKUJYXLGDB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(C)C)CN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Data
1-(1-Ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride C8H20Cl2N2O2S¹ - Cyclobutyl core with ethyl, dimethyl, and amine groups Cataloged as a synthetic building block; no explicit spectral data available .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C8H14ClNO2 199.66 g/mol Cyclobutane with ester and methylamino groups ¹H-NMR (DMSO-d6): δ 9.10 (2H, brs), 3.82 (3H, s), 2.56–2.31 (7H, m); 80% synthesis yield .
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine hydrochloride C10H12ClFNO 217.66 g/mol Cyclopropane with fluorophenyl and methoxy groups Higher ring strain vs. cyclobutane; molecular weight 181.21 g/mol (free base) .
1-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C11H13ClN3O3 235.24 g/mol Oxadiazole heterocycle with dimethoxyphenyl Smiles: COc1cccc(c1OC)c1nc(CN)on1; aromatic heterocycle enhances electronic stability .
Diphenhydramine Hydrochloride C17H22ClNO 291.82 g/mol Ethanolamine derivative with diphenylmethoxy group Widely used antihistamine; CAS 147-24-0; high molecular weight due to aromatic groups .

¹Molecular formula inferred from ; exact structure verification required.

Physicochemical and Spectroscopic Comparisons

  • Cyclobutane vs. Cyclopropane Derivatives :
    The cyclobutyl group in the target compound imposes moderate ring strain compared to cyclopropane derivatives (e.g., ), which exhibit higher reactivity due to greater angular strain. This difference impacts stability and synthetic utility .
  • Ester-Functionalized Analogues: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () includes an ester group, introducing a polar carbonyl (C=O) detectable via IR (1705 cm⁻¹ in similar compounds, ). This functional group is absent in the target compound, altering solubility and reactivity .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic systems (e.g., ) exhibit distinct UV-Vis and NMR profiles. For example, the dimethoxyphenyl group in contributes to π-π interactions, while the target compound’s aliphatic cyclobutyl group may favor hydrophobic interactions .

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